

In-Depth Technical Guide: TRAP-14 Amide Receptor Binding and Signaling

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Compound of Interest

Compound Name: TRAP-14 amide

Cat. No.: B13398968

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Introduction

TRAP-14 (Thrombin Receptor Activating Peptide-14) amide is a synthetic 14-amino acid peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).^{[1][2]} Its sequence is H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH₂.^[2] PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.^{[3][4]} Unlike endogenous activation of PAR1 by thrombin, which involves proteolytic cleavage of the receptor's N-terminus to reveal a tethered ligand, **TRAP-14 amide** mimics this tethered ligand, directly activating the receptor without the need for enzymatic cleavage.^{[1][3]} This makes **TRAP-14 amide** a valuable tool for studying PAR1 function and for the development of novel therapeutics targeting this receptor.

This technical guide provides a comprehensive overview of the binding characteristics, experimental protocols for affinity determination, and the downstream signaling pathways associated with **TRAP-14 amide**'s interaction with its receptor.

Quantitative Data on TRAP-14 Amide and Receptor Interaction

Direct quantitative binding affinity data for **TRAP-14 amide**, such as the dissociation constant (K_d) or inhibition constant (K_i), are not readily available in the public domain literature.

However, the functional potency of **TRAP-14 amide** has been characterized.

Compound	Parameter	Value	Cell/System	Reference
TRAP-14 amide	EC50	24 μ M	Platelet Aggregation	[5]

Note: The EC50 value represents the concentration of an agonist that gives half of the maximal response. While it is a measure of the peptide's potency in a functional assay, it is not a direct measure of its binding affinity to the receptor.

Experimental Protocols

Determining the binding affinity of a ligand like **TRAP-14 amide** for its receptor, PAR1, typically involves competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay for PAR1

This protocol is a representative method for determining the binding affinity (K_i) of an unlabeled ligand (e.g., **TRAP-14 amide**) by measuring its ability to compete with a radiolabeled ligand for binding to PAR1.

1. Materials and Reagents:

- Cell Membranes: Membranes prepared from cells expressing a high level of PAR1 (e.g., human platelets or a recombinant cell line).
- Radioligand: A high-affinity radiolabeled PAR1 antagonist (e.g., [3 H]-Vorapaxar).
- Unlabeled Ligand: **TRAP-14 amide**.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
- Scintillation Cocktail.

- 96-well plates and filter mats (e.g., GF/C).

- Scintillation counter.

2. Experimental Procedure:

- Membrane Preparation:

- Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

- Assay Setup:

- In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled PAR1 ligand (to saturate the receptors), and cell membranes.
 - Competition: A range of concentrations of **TRAP-14 amide**, radioligand, and cell membranes.

- Incubation:

- Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

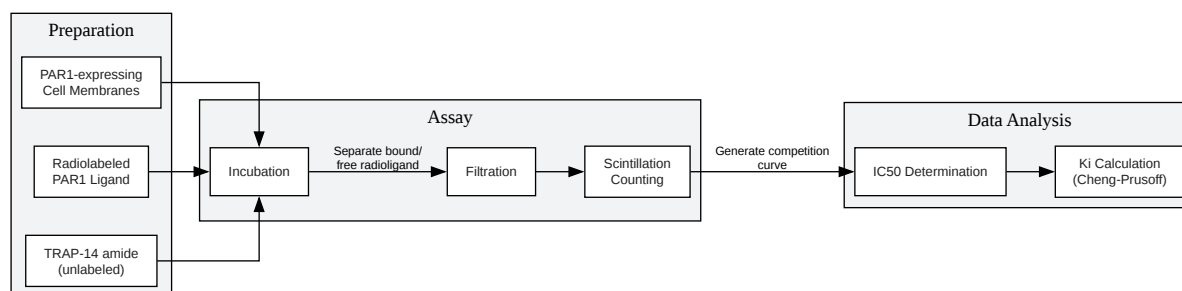
- Filtration:

- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting:
 - Dry the filter mats and place them in scintillation vials with scintillation cocktail.
 - Measure the radioactivity in a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding: Subtract the non-specific binding from the total binding and the competition binding at each concentration of **TRAP-14 amide**.
- Generate a Competition Curve: Plot the specific binding as a function of the log concentration of **TRAP-14 amide**.
- Determine IC₅₀: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of **TRAP-14 amide** that inhibits 50% of the specific binding of the radioligand).
- Calculate K_i: Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + ([L]/K_d))$
 - Where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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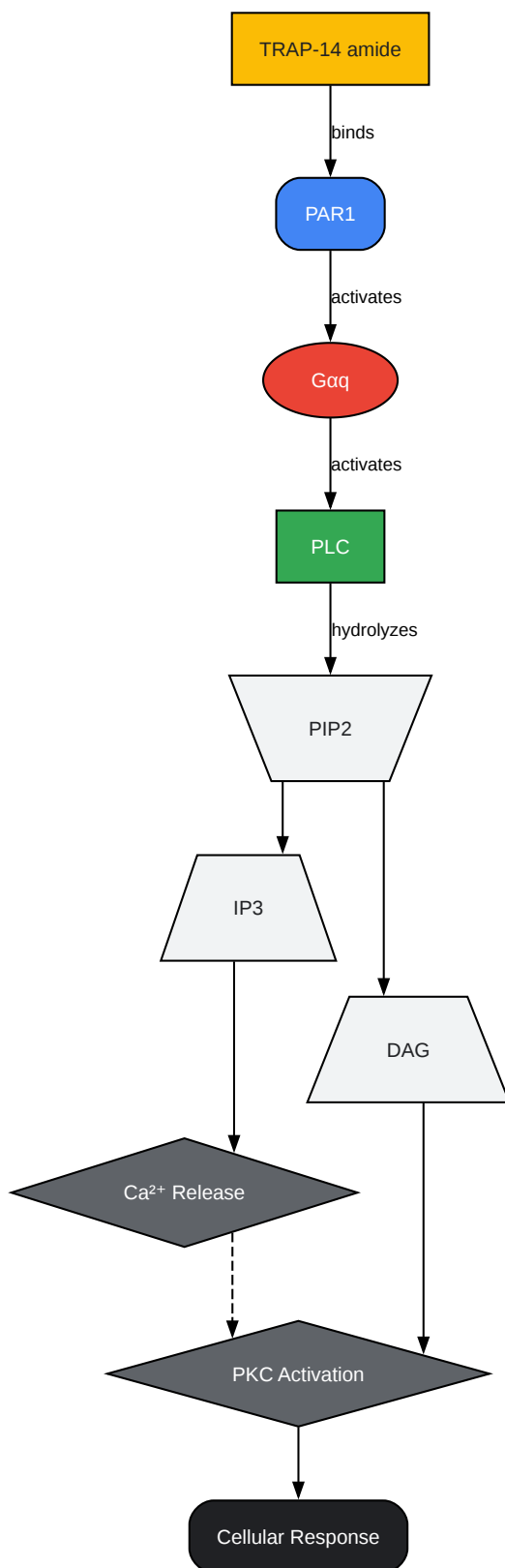
Workflow for a competitive radioligand binding assay.

Signaling Pathways

Activation of PAR1 by **TRAP-14 amide** initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, leading to a diverse range of cellular responses.[6][7][8] The primary signaling pathways are detailed below.

Gαq Pathway

Upon activation, PAR1 facilitates the exchange of GDP for GTP on the Gαq subunit.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[6] The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses such as platelet aggregation and secretion.

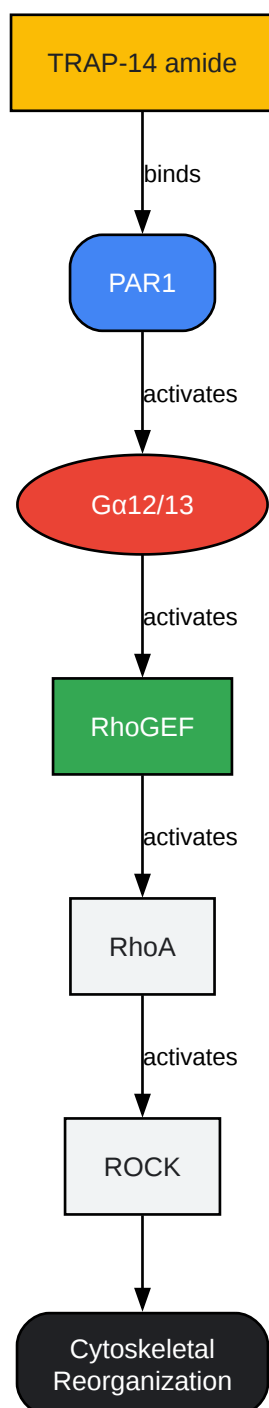


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PAR1 signaling through the Gαq pathway.

Gα12/13 Pathway

PAR1 activation also leads to the stimulation of Gα12/13 proteins.[6] These G proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain and subsequent actin-myosin contraction, which is critical for cell shape change and stress fiber formation.[6]



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PAR1 signaling through the Gα12/13 pathway.

Gαi Pathway

In some cellular contexts, PAR1 can couple to Gαi proteins.[6] The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Conclusion

TRAP-14 amide is a key pharmacological tool for the investigation of PAR1 signaling. While specific binding affinity data remains elusive in publicly accessible literature, its functional potency is established. The detailed experimental protocol provided herein offers a robust framework for determining such binding parameters. The elucidation of PAR1's complex and multifaceted signaling pathways, which can be selectively activated by agonists like **TRAP-14 amide**, continues to be a significant area of research with important implications for thrombosis, inflammation, and cancer. The diagrams and methodologies presented in this guide offer a foundational understanding for professionals engaged in the study and therapeutic targeting of this critical receptor.

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